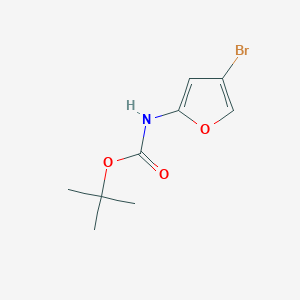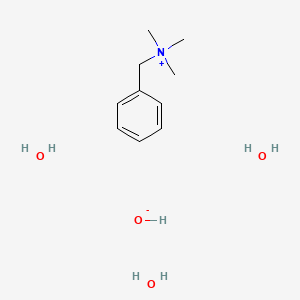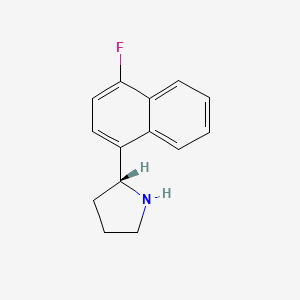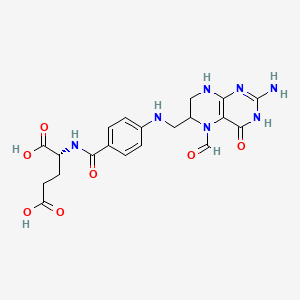
tert-Butyl (4-bromofuran-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom attached to a furan ring, and a carbamate functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromofuran-2-yl)carbamate typically involves the following steps:
Bromination of Furan: The furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 4-bromofuran.
Formation of Carbamate: The 4-bromofuran is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using continuous flow reactors to brominate furan efficiently.
Automated Carbamate Formation: Employing automated systems to mix and react 4-bromofuran with tert-butyl isocyanate under controlled conditions.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromofuran-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Furan derivatives with oxidized functional groups.
Reduction Products: Hydrogenated furan derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structure and reactivity.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
作用機序
The mechanism of action of tert-Butyl (4-bromofuran-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the substituents attached to the carbamate. For example, tert-Butyl (4-bromobutyl)carbamate has a butyl chain, whereas tert-Butyl (4-bromofuran-2-yl)carbamate has a furan ring.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions each compound can undergo. The furan ring in this compound provides unique reactivity compared to the butyl or phenyl groups in similar compounds.
- Applications: The specific applications of each compound vary based on their structure and reactivity. For instance, this compound may be more suitable for certain pharmaceutical or material science applications due to its unique furan ring.
特性
分子式 |
C9H12BrNO3 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
tert-butyl N-(4-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-4-6(10)5-13-7/h4-5H,1-3H3,(H,11,12) |
InChIキー |
FXUZRUFPDSAKKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)


